molecular formula C9H8Cl2O3S B6202097 3-(chlorosulfonyl)-4-ethylbenzoyl chloride CAS No. 1174341-44-6

3-(chlorosulfonyl)-4-ethylbenzoyl chloride

Cat. No. B6202097
CAS RN: 1174341-44-6
M. Wt: 267.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chlorosulfonyl)-4-ethylbenzoyl chloride (CSEBC) is an organochlorine compound used as an intermediate in organic synthesis. It is a colorless, volatile liquid with a sweet, pungent odor and is soluble in polar solvents such as ether and alcohol. CSEBC is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pigments. In addition, CSEBC is used as a catalyst in the production of polymers and in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 3-(chlorosulfonyl)-4-ethylbenzoyl chloride is not fully understood. However, it is believed that the reaction of 3-(chlorosulfonyl)-4-ethylbenzoyl chloride with organic compounds is initiated by the formation of an intermediate, which is then attacked by the organic compound. The reaction is believed to proceed through a series of steps, including nucleophilic substitution, elimination, and hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(chlorosulfonyl)-4-ethylbenzoyl chloride are not fully understood. However, it is believed that 3-(chlorosulfonyl)-4-ethylbenzoyl chloride has the potential to cause irritation to the eyes and skin, as well as respiratory irritation. In addition, 3-(chlorosulfonyl)-4-ethylbenzoyl chloride has been shown to be toxic to aquatic organisms, and it has the potential to accumulate in the environment.

Advantages and Limitations for Lab Experiments

3-(chlorosulfonyl)-4-ethylbenzoyl chloride has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent and is readily available. In addition, it is a volatile liquid, making it easy to handle and store. However, 3-(chlorosulfonyl)-4-ethylbenzoyl chloride can be corrosive and can cause irritation to the eyes and skin, so it should be handled with caution.

Future Directions

The potential applications of 3-(chlorosulfonyl)-4-ethylbenzoyl chloride in scientific research are vast. There is a need for further research into the biochemical and physiological effects of 3-(chlorosulfonyl)-4-ethylbenzoyl chloride, as well as its potential environmental effects. Additionally, research into the mechanism of action of 3-(chlorosulfonyl)-4-ethylbenzoyl chloride could lead to the development of more efficient and cost-effective synthesis methods. Finally, research into the potential applications of 3-(chlorosulfonyl)-4-ethylbenzoyl chloride in the synthesis of pharmaceuticals, dyes, and pigments could lead to new and improved products.

Synthesis Methods

3-(chlorosulfonyl)-4-ethylbenzoyl chloride is synthesized by the reaction of 4-ethylbenzoyl chloride with thionyl chloride in the presence of a catalyst, typically aluminum chloride or zinc chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to 50°C. The reaction is typically complete within 2-3 hours and yields 3-(chlorosulfonyl)-4-ethylbenzoyl chloride as a colorless liquid.

Scientific Research Applications

3-(chlorosulfonyl)-4-ethylbenzoyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pigments. It has also been used in the synthesis of polymers and in the synthesis of fine chemicals. In addition, 3-(chlorosulfonyl)-4-ethylbenzoyl chloride has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of heterocyclic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chlorosulfonyl)-4-ethylbenzoyl chloride involves the introduction of a chlorosulfonyl group onto a 4-ethylbenzoyl chloride molecule.", "Starting Materials": [ "4-ethylbenzoic acid", "thionyl chloride", "sulfuryl chloride", "phosphorus pentachloride", "chlorine gas", "anhydrous aluminum chloride", "acetyl chloride", "sodium bicarbonate", "water" ], "Reaction": [ "4-ethylbenzoic acid is first converted to 4-ethylbenzoyl chloride using thionyl chloride.", "The resulting 4-ethylbenzoyl chloride is then reacted with sulfuryl chloride and phosphorus pentachloride to form 3-(chlorosulfonyl)-4-ethylbenzoyl chloride.", "Alternatively, 4-ethylbenzoyl chloride can be reacted with chlorine gas in the presence of anhydrous aluminum chloride to form 3-chloro-4-ethylbenzoyl chloride, which can then be further reacted with sulfuryl chloride to form 3-(chlorosulfonyl)-4-ethylbenzoyl chloride.", "To purify the final product, it can be treated with acetyl chloride and sodium bicarbonate to remove any impurities, followed by washing with water." ] }

CAS RN

1174341-44-6

Molecular Formula

C9H8Cl2O3S

Molecular Weight

267.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.